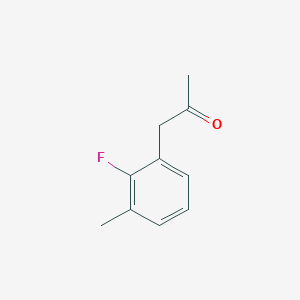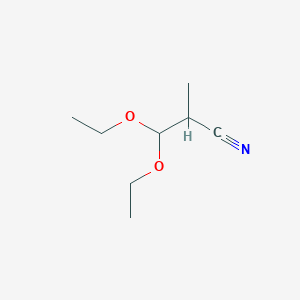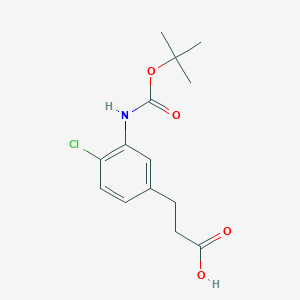
3-(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is a compound with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 g/mol . It is categorized under aromatic heterocycles, aromatic cyclic structures, carboxylic acids, aliphatic carboxylic acids, amides, aryl halides, and carbamates . This compound is known for its diverse applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the Boc group into a variety of organic compounds . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of such systems allows for better control over reaction conditions and minimizes waste, making the process more environmentally friendly .
化学反应分析
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug development research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid involves its interaction with molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
- 3-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the 4-chlorophenyl moiety. These features contribute to its distinct reactivity and applications in various fields of research and industry .
属性
分子式 |
C14H18ClNO4 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11-8-9(4-6-10(11)15)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI 键 |
DLWJUTYTWDVUKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


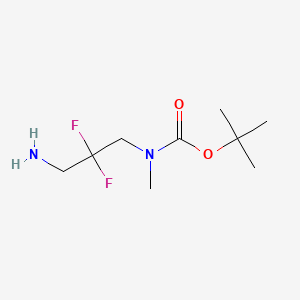
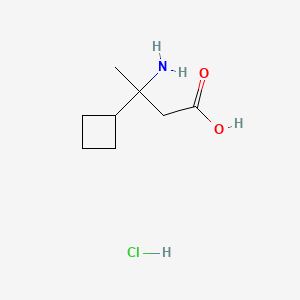
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)
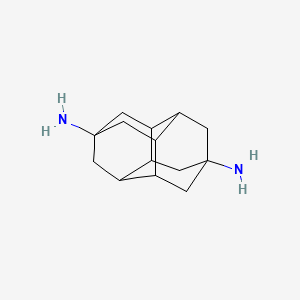
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
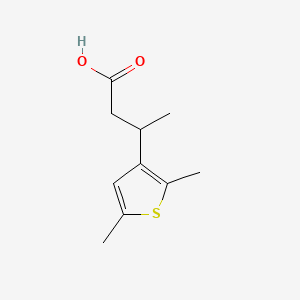
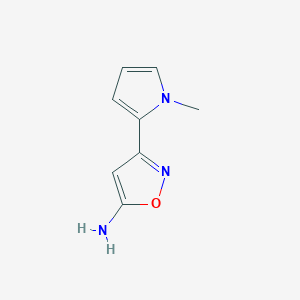
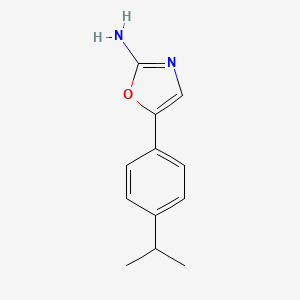
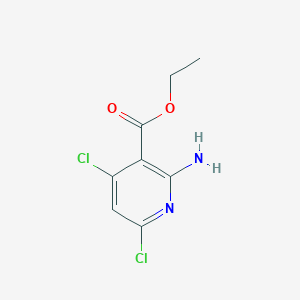
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)

